Ertugliflozin L-pyroglutamic acid - 1210344-83-4

Ertugliflozin L-pyroglutamic acid

Catalog Number: EVT-267649
CAS Number: 1210344-83-4
Molecular Formula: C27H32ClNO10
Molecular Weight: 566.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ertugliflozin pidolate belongs to the class of potent and selective inhibitors of the sodium-dependent glucose cotransporters (SGLT), more specifically the type 2 which is responsible for about 90% of the glucose reabsorption from glomerulus.
Synthesis Analysis
  • Commercial Route: This highly telescoped process involves only three isolations of intermediates across a 12-step sequence. The synthesis begins with commercially available 2,3,4,6-tetra-O-benzyl-d-glucose, which is ultimately transformed into the dioxa-bicyclo[3.2.1]octane core of ertugliflozin. A key step involves nucleophilic hydroxymethylation of a 5-ketogluconamide intermediate. The aglycone moiety is introduced through the addition of an aryl anion to a methylpiperazine amide. The penultimate intermediate, a tetraacetate, is isolated in crystalline form to ensure high chemical purity of the final product. []

  • Early-Phase Bulk Enabling Route: This concise, four-step synthesis starts from a known intermediate and culminates in the formation of the L-pyroglutamic acid cocrystal. The key steps include persilylation followed by selective monodesilylation, oxidation of the primary alcohol, an aldol-crossed-Cannizzaro reaction, and finally, solid-phase acid-catalyzed bicyclic ketal formation. []

Molecular Structure Analysis

Ertugliflozin L-pyroglutamic acid comprises ertugliflozin in a 1:1 molar ratio with L-pyroglutamic acid. [, , ]

  • Ertugliflozin: Chemically, it is (1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. It has a molecular mass of 436.9 g/mol. []

  • Ertugliflozin L-pyroglutamic acid: Has a molecular formula of C27H32ClNO10 and a relative molecular mass of 566.00 g/mol. []

Mechanism of Action

Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, ertugliflozin reduces renal glucose reabsorption, resulting in increased urinary glucose excretion and a subsequent decrease in plasma glucose levels and HbA1c in individuals with type 2 diabetes. [] Importantly, ertugliflozin exhibits high selectivity for SGLT2 over SGLT1 and other glucose transporters, such as GLUT1-4. []

Physical and Chemical Properties Analysis
  • Physical State: Ertugliflozin L-pyroglutamic acid exists as a cocrystal. [, , ]
  • Stability: The cocrystal may dissociate to some extent in environments with high humidity over extended periods, resulting in the formation of free, amorphous ertugliflozin. []
Applications
  • RP-HPLC Method Development and Validation: Several studies have focused on developing and validating sensitive and rapid reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the simultaneous determination of ertugliflozin L-pyroglutamic acid with other antidiabetic drugs like metformin hydrochloride in combined pharmaceutical dosage forms. [, , ] These methods are essential for quality control during drug manufacturing and stability testing.
Future Directions
  • Investigating the Impact of Dissociation on Bioavailability: While one study indicates no clinically significant impact on oral bioavailability due to dissociation, [] further investigation into the in vivo behavior of the cocrystal and its potential for dissociation upon administration could provide more comprehensive insights.

Relevance: The amorphous form of Ertugliflozin is directly related to Ertugliflozin L-pyroglutamic acid as it is the free form of the active pharmaceutical ingredient (API) present in the cocrystal. When exposed to high humidity for extended periods, the Ertugliflozin cocrystal may partially dissociate, leading to the formation of free amorphous Ertugliflozin. [, ] Studies have shown that this dissociation does not clinically impact the oral bioavailability of Ertugliflozin. []

(1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This chemical name represents the specific stereochemical configuration of Ertugliflozin. [] This compound is the active component of the cocrystal and responsible for the pharmaceutical activity.

Ertugliflozin tetraacetate

Compound Description: Ertugliflozin tetraacetate (compound 39 in []) is a synthetic intermediate used in the commercial synthesis of Ertugliflozin. It is a crystalline solid, offering advantages in purification and ensuring high chemical purity of the final API. []

Relevance: This compound is a structurally related precursor to Ertugliflozin L-pyroglutamic acid. The tetraacetate groups protect the hydroxyl groups during synthesis and are removed in the final steps to yield Ertugliflozin, which then forms the cocrystal with L-pyroglutamic acid. []

Properties

CAS Number

1210344-83-4

Product Name

Ertugliflozin L-pyroglutamic acid

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C27H32ClNO10

Molecular Weight

566.0

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ertugliflozin pidolate; Ertugliflozin L-pyroglutamic acid; PF-04971729; PF 04971729; PF04971729; PF-04971729-00; Ertugliflozin; Steglatro.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.